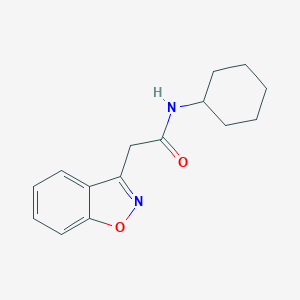
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide, also known as DMBBS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is not fully understood. However, it has been suggested that 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide inhibits the activity of enzymes involved in the biosynthesis of inflammatory cytokines and prostaglandins. 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has also been found to inhibit the activity of NF-κB, a transcription factor that plays a role in the regulation of various genes involved in inflammation and cancer. Additionally, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the biosynthesis of prostaglandins, which play a role in inflammation and cancer. 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cells.
実験室実験の利点と制限
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized with a high yield. Additionally, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, there are also some limitations to using 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide in lab experiments. One limitation is that the mechanism of action of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is not fully understood, which may limit its potential applications. Additionally, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide may exhibit different effects in different cell types, which may complicate its use in lab experiments.
将来の方向性
There are several future directions for the study of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide. One direction is to further investigate the mechanism of action of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide, which may lead to the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, future studies could investigate the effects of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide on different cell types and in different animal models. Finally, future studies could investigate the potential applications of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been studied extensively for its potential applications in the treatment of inflammatory diseases and cancer. While there are some limitations to using 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide in lab experiments, there are also several future directions for the study of this compound. Overall, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a promising candidate for the development of new drugs for the treatment of various diseases.
合成法
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-methoxybenzylamine with 2,4-dimethoxybenzenesulfonyl chloride. This reaction results in the formation of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide as a white solid with a high yield. The synthesis of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has also been achieved using other methods, such as the reaction of 4-methoxybenzylamine with 2,4-dimethoxybenzenesulfonyl isocyanate.
科学的研究の応用
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has also been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Additionally, 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been found to inhibit the production of inflammatory cytokines, which play a role in the development of various inflammatory diseases.
特性
製品名 |
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
分子式 |
C16H19NO5S |
分子量 |
337.4 g/mol |
IUPAC名 |
2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19NO5S/c1-20-13-6-4-12(5-7-13)11-17-23(18,19)16-9-8-14(21-2)10-15(16)22-3/h4-10,17H,11H2,1-3H3 |
InChIキー |
VZUNVTRMHATAKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)








![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)